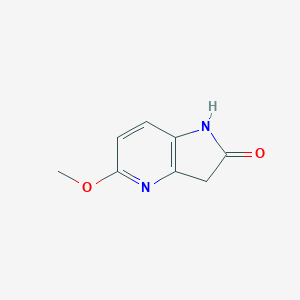

5-Methoxy-4-aza-2-oxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-3-2-5-6(10-8)4-7(11)9-5/h2-3H,4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKFJMBCHRBJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444630 | |

| Record name | 5-Methoxy-4-aza-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178393-14-1 | |

| Record name | 1,3-Dihydro-5-methoxy-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178393-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-4-aza-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-4-aza-2-oxindole: Structure, Properties, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 5-Methoxy-4-aza-2-oxindole is limited. This guide provides a comprehensive overview based on the known chemistry of the aza-2-oxindole scaffold and data from closely related analogs.

Core Chemical Structure and Properties

This compound, also known as 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, is a heterocyclic organic compound. Its structure features a bicyclic system where a pyrazole ring is fused to a pyridine ring, with a methoxy group substitution. The aza-oxindole core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1][2]

The presence of the nitrogen atom in the pyridine ring and the oxindole lactam moiety imparts distinct physicochemical properties compared to its indole counterparts, influencing factors like solubility, hydrogen bonding capacity, and metabolic stability.[1]

Chemical Structure

References

An In-depth Technical Guide to 4-Methoxy-5-aza-2-oxindole (CAS 1000342-85-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for research and informational purposes only. 4-Methoxy-5-aza-2-oxindole is a chemical compound for laboratory investigation and is not intended for human or veterinary use.

Introduction

4-Methoxy-5-aza-2-oxindole, with the Chemical Abstracts Service (CAS) number 1000342-85-7, is a heterocyclic organic compound. Its structure features a bicyclic system composed of a pyridinone ring fused to a pyrrolidone ring, with a methoxy group substitution. This compound belongs to the broader class of azaindoles and azaoxindoles, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The strategic placement of nitrogen atoms and substituents on this scaffold can significantly influence its physicochemical properties and biological activity.

While extensive research exists for various azaindole and azaoxindole isomers, publicly available data specifically detailing the synthesis, biological activity, and mechanism of action for 4-Methoxy-5-aza-2-oxindole is limited. This guide aims to provide a comprehensive overview based on available information for structurally related compounds, offering a predictive framework for its potential applications and areas for future investigation.

Chemical Properties

A summary of the key chemical properties for 4-Methoxy-5-aza-2-oxindole is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1000342-85-7 | Chemical Catalogs |

| Molecular Formula | C₈H₈N₂O₂ | Calculated |

| Molecular Weight | 164.16 g/mol | Calculated |

| IUPAC Name | 4-Methoxy-5-aza-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | IUPAC Nomenclature |

| Canonical SMILES | COC1=CC=C2C(=C1)NC(=O)C2 | |

| Physical Description | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. |

Synthesis and Experimental Protocols

Proposed Retrosynthetic Analysis

A potential retrosynthetic pathway for 4-Methoxy-5-aza-2-oxindole is outlined below. This approach leverages established methodologies for the construction of the azaoxindole core.

Caption: Retrosynthetic analysis of 4-Methoxy-5-aza-2-oxindole.

General Experimental Protocol for Azaoxindole Synthesis (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of azaoxindoles, which could be adapted for 4-Methoxy-5-aza-2-oxindole. This protocol is based on common synthetic routes reported for analogous compounds.

Step 1: Synthesis of a Substituted 2-Aminopyridine Intermediate A suitably substituted chloropyridine can be subjected to nucleophilic aromatic substitution with an amine source or undergo a nitration followed by reduction to install the amino group.

Step 2: Condensation and Cyclization The resulting aminopyridine can then be reacted with a functionalized acetic acid derivative, such as an α-haloacetyl halide or an α-ketoester, followed by an intramolecular cyclization to form the oxindole ring. The specific conditions (base, solvent, temperature) would require optimization.

Workflow for Hypothetical Synthesis:

Caption: Hypothetical workflow for the synthesis of 4-Methoxy-5-aza-2-oxindole.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for 4-Methoxy-5-aza-2-oxindole has been reported, the azaoxindole scaffold is a common feature in molecules with diverse pharmacological activities. Based on the activities of structurally similar compounds, several potential therapeutic areas can be postulated.

Kinase Inhibition

Azaindole and azaoxindole cores are frequently employed in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

Potential Signaling Pathway Involvement:

Caption: Hypothetical mechanism of kinase inhibition.

Anti-inflammatory Activity

Certain azaoxindole derivatives have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. For instance, some analogs have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular assays.[1][2]

Experimental Protocol for Cytokine Release Assay:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., 4-Methoxy-5-aza-2-oxindole) for a specified duration.

-

Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

-

Cytokine Measurement: After incubation, the cell supernatant is collected, and the levels of TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Future Directions

The lack of specific data for 4-Methoxy-5-aza-2-oxindole presents a clear opportunity for further research. Key areas for investigation include:

-

Development of a robust and scalable synthetic route.

-

Comprehensive screening for biological activity , particularly in the areas of kinase inhibition and anti-inflammatory effects.

-

Structure-activity relationship (SAR) studies to identify more potent and selective analogs.

-

Elucidation of the mechanism of action for any observed biological activity.

-

Pharmacokinetic and pharmacodynamic profiling in preclinical models.

Conclusion

4-Methoxy-5-aza-2-oxindole is a chemical entity with potential for further investigation in the field of drug discovery. While direct experimental data is currently unavailable, its structural relationship to other biologically active azaoxindoles suggests that it may possess interesting pharmacological properties. The synthesis and evaluation of this compound and its derivatives could lead to the identification of novel therapeutic agents. This guide provides a foundational understanding and a framework for initiating research on this promising scaffold.

References

- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aza-Oxindole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aza-oxindole scaffold, a bioisostere of the endogenous oxindole, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance. Its unique structural and electronic properties have positioned it as a "privileged scaffold," leading to the development of numerous therapeutic agents across a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological importance of the aza-oxindole core, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Rise of a Privileged Scaffold

The strategic incorporation of a nitrogen atom into the oxindole framework profoundly influences its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.[1][2] This modification allows for enhanced interactions with biological targets, often leading to improved potency and selectivity compared to their carbocyclic counterparts.[3][4] The aza-oxindole core is a key pharmacophore in a multitude of bioactive compounds, effectively mimicking natural purine and indole systems to engage with a diverse range of protein targets.[1]

Biological Activities and Therapeutic Applications

The aza-oxindole scaffold has been successfully exploited to generate potent inhibitors for various therapeutic targets. The following sections delve into its most significant applications.

Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6] Aza-oxindole derivatives have proven to be particularly effective as ATP-competitive kinase inhibitors, fitting into the ATP-binding pocket and interacting with key residues in the hinge region.[5][7] To date, 30 ATP-competitive kinase inhibitors bearing the indole/azaindole/oxindole scaffold have been approved for the treatment of various diseases.[5][6]

Table 1: Aza-Oxindole Derivatives as Kinase Inhibitors

| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Disease Indication | Reference(s) |

| Pexidartinib (4e) | CSF1R | 13 | Tenosynovial giant-cell tumor | [5] |

| Tirabrutinib (2d) | BTK | 2.2 | B-cell malignancies | [8] |

| Abemaciclib (3d) | CDK4, CDK6 | 2, 10 | Breast Cancer | [8] |

| Tofacitinib (6f) | JAK1, JAK2, JAK3 | 110, 20, 3.3 | Rheumatoid Arthritis | [5][8] |

| Compound 6z | Multiple Oncogenic Kinases | - | Cancer | [9] |

| Compound 5l | FLT3, CDK2 | 36.21, 8.17 | Leukemia, Colon Cancer | [10] |

| Azaindole Derivative | CDK1 | 410, 850 | Cancer | [11] |

| N-nitrobenzenesulfonyl-4-azaindoles | c-Met | 20, 70 | Cancer | [7] |

| C-3 aryl-7-azaindole (94) | JAK2 | 260 | Myeloproliferative disorders | [7] |

A critical signaling pathway targeted by aza-oxindole-based kinase inhibitors is the RAF-MEK-ERK pathway, which is frequently mutated in cancer.

Anticancer Activity via p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein. Disrupting the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53. Spiro-oxindole derivatives, including aza-oxindoles, have been identified as potent inhibitors of this protein-protein interaction.[12][13][14]

Table 2: Spiro-oxindole Derivatives as p53-MDM2 Inhibitors

| Compound | Assay | IC50 (nM) | Cell Line | Reference(s) |

| Compound 17 | HTRF | 9.4 | - | [12] |

| MI-63 | Ki (MDM2) | 36 | - | [12] |

| Nutlin-3a | p53 displacement | 90 | - | [12] |

| Spiro-oxindole 52, 62, 63 | p53-MDM2 | 4 | SJSA-1 | [13] |

| Spirocyclopentene oxindole | HTRF | 3.1 | SJSA-1, HCT116 | [14] |

| Spiropyrazoline oxindoles | MDM2/4-p53 PPI | nM range | SJSA-1, LNCaP, MCF-7 | [4] |

The mechanism of action involves the aza-oxindole scaffold mimicking the key interactions of p53 within the hydrophobic pocket of MDM2.

Antiviral Activity

The aza-oxindole scaffold is a versatile platform for the development of antiviral agents. Derivatives have shown potent activity against a range of viruses by targeting various stages of the viral life cycle.[15][16][17]

Table 3: Aza-Oxindole Derivatives with Antiviral Activity

| Compound | Virus | Target | EC50 | Reference(s) |

| Spiro-oxindole 29 | RSV | Fusion | 12 nM | [15] |

| Spiro-oxindole 25 | RSV | Fusion | <0.1 µM | [15] |

| Aza-indole 31-33 | RSV | Fusion | - | [15] |

| Compound 17 | HIV | Reverse Transcriptase | ~75 nM | [15] |

| Compound 45 | DENV-2, DENV-3 | NS4B | 14 nM, 2.5 nM | [15] |

| Compound 1 | RSV-A | - | 0.19 µM | [16] |

| Compound 4d | RSV-A | - | 0.05 µM | [16] |

| Compound 8b | RSV-A | - | 0.01 µM | [16] |

| Indole glyoxamide 3 | HIV-1 | Attachment | 153 nM | [17] |

| 4,6-dimethoxy analog 6 | HIV-1 | Attachment | 0.23 nM | [17] |

| 6-AI analog 10 | HIV-1 | Attachment | 0.88 nM | [17] |

| Compound 23 | HIV-1 | Attachment | 0.05 nM | [17] |

Anti-inflammatory Activity

Aza-oxindole derivatives have been investigated for their potential to treat inflammatory diseases by modulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18][19][20][21]

Table 4: Aza-Oxindole Derivatives with Anti-inflammatory Activity

| Compound | Target | IC50 | Cell Line | Reference(s) |

| Compound 7i | TNF-α, IL-6 | - | RAW264.7 | [18] |

| Ursolic acid derivative UA-1 | NO inhibition | 2.2 µM | RAW 264.7 | [19] |

| Tyrosol (4) | IL-1β, IL-6, TNF-α | 0.91 µM, 2.67 µM, 4.60 µM | RAW 264.7 | [20] |

| Indole-aminophenylmorpholinone conjugate 4 | TNF-α, IL-6 | 71% and 53% inhibition | Microglial cells | [21] |

Experimental Protocols

The synthesis and biological evaluation of aza-oxindole derivatives involve a range of standard and specialized laboratory techniques.

General Synthesis of Aza-oxindole Derivatives

A common method for the synthesis of 3-substituted aza-oxindoles is the aldol condensation of an aza-oxindole with an appropriate aldehyde.[18]

Protocol: Aldol Condensation for Aza-oxindole Synthesis

-

To a stirred solution of 7-azaoxindole (1.0 equivalent) in absolute ethanol, add the desired aldehyde (1.0 equivalent).

-

Stir the mixture at room temperature for 5 minutes.

-

Add a catalytic amount of a base, such as sodium ethoxide in ethanol (NaOEt/EtOH).

-

Continue stirring the mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Wash the residue with brine and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Kinase Inhibition Assay

The inhibitory activity of aza-oxindole derivatives against specific kinases is often determined using in vitro enzymatic assays.[6][22]

Protocol: In Vitro p38α MAP Kinase Enzymatic Assay (ELISA-based)

-

Compound Preparation: Prepare a serial dilution of the test aza-oxindole compounds in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (for control wells) to the wells of a 96-well plate.

-

Kinase Reaction Mixture: Prepare a kinase reaction mixture containing recombinant human active p38α kinase and ATF-2 substrate in a suitable kinase assay buffer.

-

Initiation of Reaction: Add 48 µL of the kinase reaction mixture to each well and pre-incubate for 10 minutes at room temperature.

-

Start Kinase Reaction: Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stopping the Reaction: Stop the reaction by adding 50 µL of EDTA solution.

-

ELISA Detection: a. Coat a separate 96-well plate with a capture antibody for ATF-2. b. Transfer the reaction mixture to the coated plate and incubate to allow ATF-2 binding. c. Wash the plate to remove unbound components. d. Add an anti-phospho-ATF-2 antibody and incubate. e. Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate. f. Add a suitable substrate and measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell Viability (MTT) Assay

The cytotoxic or anti-proliferative effects of aza-oxindole compounds on cancer cell lines are commonly assessed using the MTT assay.[3][18]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aza-oxindole compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18]

Antiviral Assay

The antiviral efficacy of aza-oxindole derivatives can be evaluated using various in vitro assays that measure the inhibition of virus-induced cytopathic effect (CPE) or viral replication.[16][23]

Protocol: Antiviral Assay by CPE Reduction

-

Cell Seeding: Seed host cells susceptible to the virus of interest in a 96-well plate.

-

Compound and Virus Addition: Pre-treat the cells with serial dilutions of the aza-oxindole compounds before or during infection with a known titer of the virus.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.

-

CPE Evaluation: Visually score the CPE in each well under a microscope or quantify cell viability using a method like the MTT assay.

-

Data Analysis: Determine the effective concentration 50 (EC50), the concentration of the compound that inhibits CPE by 50%, by plotting the percentage of CPE inhibition against the compound concentration.

Conclusion

The aza-oxindole scaffold represents a highly successful and versatile platform in the field of drug discovery. Its ability to serve as a privileged core for interacting with a wide array of biological targets has led to the development of numerous clinical candidates and approved drugs. The continued exploration of the chemical space around the aza-oxindole nucleus, guided by a deep understanding of its biological significance and structure-activity relationships, holds immense promise for the discovery of novel and effective therapies for a multitude of human diseases.

References

- 1. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]

- 14. Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. youtube.com [youtube.com]

The Synthesis and Characterization of 5-Methoxy-4-aza-2-oxindole: A Technical Guide

Disclaimer: As of the latest literature review, a specific, documented synthesis and detailed characterization of 5-Methoxy-4-aza-2-oxindole has not been reported in peer-reviewed journals. This technical guide, therefore, presents a proposed synthetic route based on established chemical principles and data from closely related analogues. The experimental protocols and characterization data are hypothetical and intended to serve as a forward-looking guide for researchers in the field.

Introduction

Aza-2-oxindoles, isomers of the ubiquitous oxindole core, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The introduction of a nitrogen atom into the benzene portion of the oxindole scaffold modulates the molecule's electronic properties, solubility, and hydrogen bonding capabilities, potentially leading to novel biological activities. The 4-aza-2-oxindole scaffold, in particular, is a promising starting point for the development of therapeutic agents. This guide focuses on a specific derivative, this compound, outlining a proposed synthetic pathway, hypothetical characterization data, and a framework for its scientific investigation. Azaindole frameworks are common in kinase inhibitors, and their derivatives have been explored for a range of therapeutic applications, including antiviral and anticancer agents.

Proposed Synthesis

The most direct and plausible route to this compound is through the oxidation of the corresponding azaindole, 5-Methoxy-4-azaindole (also known as 5-Methoxy-1H-pyrrolo[3,2-b]pyridine). This precursor is commercially available, making it a convenient starting material. The oxidation of indoles to oxindoles is a well-established transformation in organic synthesis, and similar reactivity can be anticipated for the azaindole analogue.

Caption: Proposed synthesis of this compound via oxidation.

Experimental Protocols

The following are hypothetical experimental protocols for the proposed synthesis of this compound.

Protocol 1: Oxidation using N-Bromosuccinimide (NBS)

-

Reaction Setup: To a solution of 5-Methoxy-4-azaindole (1.0 mmol) in a 1:1 mixture of tert-butanol and water (20 mL), add N-Bromosuccinimide (NBS) (1.1 mmol) in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Remove the tert-butanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Protocol 2: Cobalt-Catalyzed Aerobic Oxidation

-

Reaction Setup: In a two-necked round-bottom flask equipped with an oxygen balloon, dissolve 5-Methoxy-4-azaindole (1.0 mmol), Co(acac)₂ (0.05 mmol), and N-hydroxyphthalimide (0.1 mmol) in acetic acid (10 mL).

-

Reaction Conditions: Heat the reaction mixture to 70 °C and stir vigorously under an oxygen atmosphere.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction and Purification: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to yield the final product.

Characterization Data (Hypothetical)

The following tables summarize the expected quantitative data for the characterization of this compound. This data is predicted based on the analysis of related structures.

Table 1: Physicochemical and Yield Data

| Property | Expected Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| Yield | 60-75% |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in DMSO-d₆: 10.5-11.0 (s, 1H, NH), 7.8-8.0 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 3.8-3.9 (s, 3H, OCH₃), 3.5-3.6 (s, 2H, CH₂) |

| ¹³C NMR | δ (ppm) in DMSO-d₆: 175-178 (C=O), 158-160 (C-OCH₃), 145-148 (Ar-C), 130-133 (Ar-C), 125-128 (Ar-C), 105-108 (Ar-CH), 55-57 (OCH₃), 35-38 (CH₂) |

| Mass Spec (ESI-MS) | m/z: 165.06 [M+H]⁺, 187.04 [M+Na]⁺ |

Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted below.

Technical Guide on the Spectroscopic Profile of 5-Methoxy-4-aza-2-oxindole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic characteristics of 5-Methoxy-4-aza-2-oxindole. Due to the absence of published experimental data for this specific molecule in reviewed literature, this guide presents data from structurally analogous compounds to offer a predictive analysis for researchers.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to biologically active indole and oxindole derivatives. The aza-substitution in the aromatic ring can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a valuable scaffold for drug design. This guide provides a predictive summary of its spectroscopic data (NMR, MS, IR) based on the analysis of similar compounds, alongside relevant experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from documented data for 7-aza-2-oxindole derivatives and other related substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| NH | ~10.5 - 11.5 | br s | - |

| H-6 | ~7.8 - 8.0 | d | ~5.0 |

| H-7 | ~6.8 - 7.0 | d | ~5.0 |

| CH₂ (C3) | ~3.6 - 3.8 | s | - |

| OCH₃ | ~3.9 - 4.1 | s | - |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ) (ppm) |

| C=O (C2) | ~175 - 178 |

| C-7a | ~158 - 162 |

| C-5 | ~155 - 158 |

| C-3a | ~125 - 130 |

| C-6 | ~118 - 122 |

| C-7 | ~108 - 112 |

| OCH₃ | ~55 - 58 |

| CH₂ (C3) | ~35 - 38 |

Predicted solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Species |

| ESI+ | 165.06 | [M+H]⁺ |

| ESI+ | 187.04 | [M+Na]⁺ |

Molecular Formula: C₈H₈N₂O₂; Molecular Weight: 164.16 g/mol

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Weak |

| C=O Stretch (Lactam) | 1700 - 1720 | Strong |

| C=C/C=N Stretch | 1600 - 1650 | Medium |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data, based on methods reported for analogous compounds.[1]

NMR Spectroscopy

A sample of the compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectra would be obtained using an electrospray ionization (ESI) source in positive ion mode. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.

IR Spectroscopy

The IR spectrum would be recorded on an FT-IR spectrometer. The solid sample would be analyzed using an attenuated total reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Proposed Synthetic Pathway and Characterization Workflow

A plausible synthetic route to this compound could involve a multi-step sequence starting from a substituted pyridine derivative. The following diagrams illustrate a hypothetical synthetic pathway and a general workflow for its characterization.

Caption: Hypothetical synthetic pathway for this compound.

Caption: General workflow for the purification and characterization of the target compound.

Conclusion

While direct experimental spectroscopic data for this compound is not currently available in the surveyed literature, this guide provides a robust, data-driven prediction of its NMR, MS, and IR characteristics. The information, derived from closely related and structurally analogous compounds, offers a valuable resource for researchers in the fields of chemical synthesis and drug discovery, aiding in the identification and characterization of this novel compound. The provided synthetic and characterization workflows offer a practical framework for its eventual synthesis and validation.

References

In-depth Technical Guide: Potential Therapeutic Targets of 5-Methoxy-4-aza-2-oxindole

A comprehensive review of available scientific literature reveals a notable absence of specific research on the compound 5-Methoxy-4-aza-2-oxindole. To date, no studies have been published detailing its synthesis, biological activity, or potential therapeutic targets. However, the foundational structure of this molecule, the aza-2-oxindole core, is a well-recognized scaffold in medicinal chemistry. Its derivatives have been the subject of extensive research, demonstrating a wide range of biological activities and therapeutic potential. This guide will, therefore, focus on the established and emerging therapeutic targets of structurally related aza-2-oxindole and azaindole compounds, offering insights into the potential, yet currently hypothetical, applications of this compound.

The Azaindole and Azaoxindole Scaffold in Drug Discovery

The azaindole framework is a bioisostere of the indole nucleus, a common motif in many biologically active natural products and synthetic drugs.[1][2][3] The substitution of a carbon atom with a nitrogen atom in the indole ring system can significantly alter the molecule's physicochemical properties, such as its polarity and hydrogen bonding capacity, leading to improved pharmacological profiles.[1] The 7-azaindole moiety, in particular, has been extensively incorporated into a plethora of biologically active molecules.[1]

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related aza-2-oxindole and azaindole derivatives, several potential therapeutic avenues can be postulated for this compound.

Anti-inflammatory Activity

A significant body of research points to the potent anti-inflammatory properties of aza-2-oxindole derivatives. These compounds have been shown to modulate key inflammatory pathways.

Key Molecular Targets:

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Derivatives of 7-aza-2-oxindole have been synthesized and evaluated for their ability to inhibit the release of pro-inflammatory cytokines TNF-α and IL-6.[4][5] In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, certain derivatives demonstrated significant, dose-dependent inhibition of both TNF-α and IL-6 production.[4]

-

Cyclooxygenase-2 (COX-2), Prostaglandin E synthase (PGES), and Inducible Nitric Oxide Synthase (iNOS): Further investigation into the anti-inflammatory mechanism of indole-2-one compounds, structurally similar to aza-2-oxindoles, revealed their capacity to inhibit the expression of COX-2, PGES, and iNOS in LPS-stimulated macrophages.[4]

Signaling Pathway:

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of pro-inflammatory signaling cascades, likely involving the NF-κB pathway, which is a critical regulator of TNF-α, IL-6, COX-2, and iNOS expression.

Anticancer Activity

The azaindole scaffold is a prominent feature in numerous kinase inhibitors and other anticancer agents.[1][2]

Key Molecular Targets:

-

Kinases: Various azaindole derivatives have been identified as potent inhibitors of multiple kinases, which are often dysregulated in cancer.[1] For instance, 2,5-disubstituted-7-azaindoles have demonstrated broad anti-proliferative activity against various cancer cell lines by inhibiting a range of kinases.[1] Specific examples include the inhibition of Aurora A kinase by 2,5-disubstituted-4-azaindoles.[1]

-

p21-activated kinase-1 (PAK1): A series of 4-azaindole-containing compounds have been developed as PAK1 inhibitors.[6] PAK1 is implicated in cell proliferation, survival, and motility, making it an attractive target for cancer therapy.[6]

-

Nur77: This orphan nuclear receptor is a potential target for cancer treatment. Novel derivatives of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide have been identified as Nur77 modulators with broad-spectrum antiproliferative activity against hepatoma cells.[7]

Experimental Workflow for Kinase Inhibitor Screening:

Neurological Disorders

Azaindole derivatives are being explored for the treatment of neurological disorders due to their ability to interact with specific receptors in the central nervous system.[8] 5-Methoxy-7-azaindole and 5-Methoxy-6-azaindole-2-carboxylic acid serve as scaffolds in the design of new drugs targeting these conditions.[8][9]

Summary of Potential Biological Activities

| Therapeutic Area | Potential Molecular Targets | Observed Effects in Related Compounds | References |

| Inflammation | TNF-α, IL-6, COX-2, PGES, iNOS | Inhibition of pro-inflammatory cytokine release and enzyme expression | [4][5] |

| Cancer | Various Kinases (e.g., Aurora A, PAK1), Nur77 | Anti-proliferative activity, kinase inhibition, modulation of nuclear receptors | [1][6][7] |

| Neurological Disorders | Central Nervous System Receptors | Scaffolds for drug design targeting neurological conditions | [8][9] |

Experimental Protocols for Key Assays

While specific protocols for this compound are not available, the following are generalized methodologies for key experiments cited for related compounds.

Inhibition of TNF-α and IL-6 Release in Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 2 hours).

-

LPS Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL for a period of 22-24 hours to induce an inflammatory response.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in cytokine levels compared to the LPS-stimulated control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[4]

Kinase Inhibition Assay (General Protocol)

-

Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific substrate (e.g., a peptide), and ATP is prepared.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA with a phospho-specific antibody).

-

Data Analysis: The inhibitory activity is determined by measuring the reduction in kinase activity in the presence of the compound. IC50 values are calculated from the dose-response curves.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on the broader classes of aza-2-oxindole and azaindole derivatives provides a strong rationale for investigating its therapeutic potential. The established anti-inflammatory, anticancer, and neurological activities of these related scaffolds suggest that this compound could be a promising candidate for drug development. Future research should focus on the synthesis of this specific compound and its systematic evaluation in a battery of in vitro and in vivo assays to elucidate its biological activity and identify its specific molecular targets. Such studies will be crucial in determining whether this compound holds therapeutic promise in line with its structural relatives.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole therapeutic agents [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

In Silico Prediction of 5-Methoxy-4-aza-2-oxindole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of the biological activity of 5-Methoxy-4-aza-2-oxindole and related 4-aza-2-oxindole derivatives. Given the limited publicly available data on this specific molecule, this document outlines a predictive workflow based on the known bioactivities of structurally similar compounds, particularly as kinase inhibitors. This guide covers data compilation, experimental validation protocols, and the use of computational models to forecast bioactivity and elucidate potential mechanisms of action.

Introduction to 4-Aza-2-Oxindoles

The 4-aza-2-oxindole scaffold is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its structural similarity to known bioactive molecules, such as oxindoles and azaindoles. These related classes of compounds have been shown to exhibit a range of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important targets for therapeutic intervention.[1][2] Therefore, 4-aza-2-oxindole derivatives, such as this compound, represent a promising area for the discovery of novel therapeutic agents.

Quantitative Bioactivity Data of Structurally Related Compounds

A critical step in any in silico prediction is the collation of existing quantitative bioactivity data for structurally related compounds. This data is essential for building and validating predictive models such as Quantitative Structure-Activity Relationship (QSAR) models. The following table summarizes the inhibitory activities (IC50 values) of a series of representative 4-azaindole and oxindole derivatives against key protein kinases, which can serve as a basis for predicting the activity of novel 4-aza-2-oxindoles.

| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |

| 1 | 4-Azaindole | c-Met | 20 | [3] |

| 2 | 4-Azaindole | c-Met | 70 | [3] |

| 3 | 4-Azaindole | p38α | 5 | [4] |

| 4 | 4-Azaindole | PAK1 | <10 (Ki) | [5] |

| 5 | Oxindole | Akt1 | 0.17 | [6] |

| 6 | Oxindole | FLT3 | 36.21 | [7] |

| 7 | Oxindole | CDK2 | 8.17 | [7] |

In Silico Prediction Workflow

The following workflow outlines a typical in silico process for predicting the bioactivity of a novel compound like this compound.

Detailed Experimental Protocols

The in silico predictions should be validated through experimental assays. Below are detailed protocols for relevant biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (p38α MAP Kinase)

This protocol describes a luminescent-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAP kinase.[8][9]

Materials:

-

Recombinant human p38α kinase

-

Kinase substrate (e.g., ATF2 peptide)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Also, prepare a DMSO-only control.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

-

Prepare a master mix of the p38α kinase and the ATF2 substrate in the kinase reaction buffer.

-

Add 2 µL of the kinase/substrate master mix to each well.

-

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.

-

Add 2 µL of the ATP solution to each well to start the kinase reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

Cell-Based Assay for p38 MAPK Pathway Inhibition

This protocol measures the phosphorylation of a p38 substrate in a cellular context to assess the cell permeability and target engagement of the test compound.[8]

Materials:

-

Human cell line (e.g., HeLa or A549)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

p38 pathway activator (e.g., anisomycin or UV radiation)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

ELISA kit for detecting phosphorylated p38 substrate (e.g., phospho-ATF2)

-

96-well plates

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the p38 pathway with an activator for a short period (e.g., 30 minutes).

-

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

ELISA:

-

Perform an ELISA according to the manufacturer's instructions to quantify the amount of phosphorylated p38 substrate in each cell lysate.

-

-

Data Analysis: Plot the absorbance values against the inhibitor concentration to determine the cellular IC50.

Potential Signaling Pathways

Based on the known targets of structurally similar compounds, this compound is predicted to modulate kinase-driven signaling pathways. The p38 MAP kinase and c-Met signaling pathways are two such pathways implicated in inflammation and cancer, respectively.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[8] Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is associated with tumor growth and metastasis.[3]

Conclusion

The in silico prediction of bioactivity for novel compounds like this compound is a powerful approach in modern drug discovery. By leveraging data from structurally related molecules, employing computational models, and validating predictions with targeted experimental assays, researchers can efficiently identify and optimize promising new therapeutic candidates. The workflow and protocols outlined in this guide provide a robust framework for investigating the potential of 4-aza-2-oxindole derivatives as inhibitors of key signaling pathways involved in human disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

Physicochemical Properties of 5-Methoxy Substituted Azaindoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methoxy substituted azaindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural similarity to endogenous molecules and their ability to act as versatile scaffolds, these compounds are extensively explored in drug discovery, particularly as kinase inhibitors. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and visualizes key concepts to facilitate a deeper understanding of these molecules.

Core Physicochemical Properties

The position of the nitrogen atom in the pyridine ring of the azaindole core, in conjunction with the 5-methoxy substituent, significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

While experimental data for all isomers remains limited in publicly accessible literature, predicted values and data for closely related analogs provide valuable insights.

Table 1: Physicochemical Data for 5-Methoxy Substituted Azaindoles and Related Compounds

| Compound | Isomer | pKa | LogP / LogPow | Aqueous Solubility | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | 6-Azaindole | 14.36 (Predicted) | 0.838 (Predicted)[1] | Data Not Available | 122-127 | C₈H₈N₂O | 148.16 |

| 5-Methoxy-1H-pyrrolo[2,3-b]pyridine | 7-Azaindole | Data Not Available | 1.3 (Calculated)[2] | Data Not Available | Data Not Available | C₈H₈N₂O | 148.16[3] |

| 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 7-Azaindole (dihydro) | 4.30 (Predicted)[4] | Data Not Available | Data Not Available | Data Not Available | C₈H₉N₂O | 150.18 |

| 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | 6-Azaindole (substituted) | 13.22 (Predicted)[5] | 2.2 (Calculated)[5] | Slightly soluble (1.5 g/L at 25°C)[5] | Data Not Available | C₈H₇BrN₂O | 227.06 |

Note: The lack of comprehensive experimental data highlights a significant gap in the current understanding of these specific compounds and underscores the importance of the experimental protocols detailed below. The substitution of a carbon atom with nitrogen in the aromatic ring of azaindoles generally leads to increased aqueous solubility compared to their indole counterparts[6][7]. The methoxy group is also known to influence solubility and reactivity[8][9].

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution after incremental additions of a titrant.

Materials:

-

5-methoxy substituted azaindole sample

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Deionized water

-

Nitrogen gas

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of the 5-methoxy substituted azaindole in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for at least 10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and immerse the calibrated pH electrode.

-

Acidic Titration (for basic pKa): If a basic pKa is expected, titrate the sample solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Basic Titration (for acidic pKa): If an acidic pKa is expected, titrate the sample solution with standardized 0.1 M NaOH, following the same incremental addition and recording procedure.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Protocol 2: Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Materials:

-

5-methoxy substituted azaindole sample

-

n-Octanol (pre-saturated with water)

-

Water or Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or PBS) for at least 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.

-

Sample Preparation: Prepare a stock solution of the 5-methoxy substituted azaindole in the aqueous phase at a known concentration.

-

Partitioning: In a centrifuge tube, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected LogP value to ensure quantifiable concentrations in both phases.

-

Equilibration: Cap the tube and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached. Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Protocol 3: Determination of Aqueous Solubility by High-Performance Liquid Chromatography (HPLC)

This method determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

-

5-methoxy substituted azaindole sample (solid)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN) or other suitable organic solvent for stock solution

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Vials with caps

-

Shaker or rotator

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Calibration Curve: Prepare a stock solution of the compound in a suitable organic solvent (e.g., ACN or DMSO). From this stock, prepare a series of calibration standards by diluting with the mobile phase to cover the expected solubility range. Inject the standards into the HPLC system and generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

-

Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure that equilibrium is reached.

-

Sample Filtration: After equilibration, allow the suspension to settle. Carefully filter an aliquot of the supernatant through a syringe filter to remove any undissolved solid.

-

HPLC Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, which represents the aqueous solubility.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like a 5-methoxy substituted azaindole.

Signaling Pathway: Mechanism of Action of Azaindole-based Kinase Inhibitors

5-Methoxy substituted azaindoles are frequently investigated as kinase inhibitors. The azaindole scaffold acts as a hinge-binder, competing with ATP for the active site of the kinase. This diagram illustrates the general mechanism of action.

This guide serves as a foundational resource for researchers working with 5-methoxy substituted azaindoles. The provided protocols and conceptual diagrams are intended to support the systematic evaluation and application of these promising compounds in drug discovery and development. Further experimental investigation is crucial to fully elucidate the physicochemical landscape of this important class of molecules.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C8H8N2O | CID 10307871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxy-1H-pyrrolo 2,3-b pyridine AldrichCPR 183208-36-8 [sigmaaldrich.com]

- 4. 5-METHOXY-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 1060803-15-7 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-4-aza-2-oxindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Methoxy-4-aza-2-oxindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthetic protocol, this document outlines a proposed synthetic pathway based on established methodologies for the synthesis of related aza-oxindole and azaindole derivatives. The protocol is designed to be a practical guide for researchers in organic synthesis and drug development.

Introduction

This compound belongs to the azaindole family, which are bioisosteres of indoles and are recognized as important scaffolds in medicinal chemistry. The incorporation of a nitrogen atom in the indole ring system can significantly alter the compound's physicochemical properties, such as solubility and metabolic stability, potentially leading to improved pharmacokinetic profiles. Azaindole derivatives have shown a wide range of biological activities and have been investigated for the development of therapeutic agents.

Proposed Synthetic Pathway

The proposed synthesis of this compound starts from a commercially available substituted pyridine derivative and proceeds through a multi-step sequence involving nitration, nucleophilic substitution, reduction, and cyclization. This pathway is designed based on analogous and well-documented reactions in heterocyclic chemistry.

Experimental Protocol

This protocol is a proposed synthetic route and may require optimization of reaction conditions, purification methods, and reagent stoichiometry. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of 2-Chloro-4-methoxy-3-nitropyridine

This step involves the nitration of 2-chloro-4-methoxypyridine.

-

Materials:

-

2-Chloro-4-methoxypyridine

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid.

-

To this nitrating mixture, add 2-chloro-4-methoxypyridine portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-4-methoxy-3-nitropyridine.

-

Step 2: Synthesis of Diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate

This step involves a nucleophilic aromatic substitution reaction.

-

Materials:

-

2-Chloro-4-methoxy-3-nitropyridine

-

Diethyl aminomalonate hydrochloride

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 2-chloro-4-methoxy-3-nitropyridine in DMF, add diethyl aminomalonate hydrochloride and triethylamine.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate.

-

Step 3: Reductive Cyclization to this compound

This final step involves the reduction of the nitro group followed by spontaneous intramolecular cyclization.

-

Materials:

-

Diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

-

-

Procedure:

-

In a round-bottom flask, suspend diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate and iron powder in a mixture of ethanol and a saturated aqueous solution of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization to afford this compound.

-

Data Presentation

The following table summarizes the expected materials and potential yields for the synthesis of this compound. Yields are estimated based on similar reactions reported in the literature for the synthesis of aza-oxindole derivatives.

| Step | Starting Material | Product | Reagents | Expected Yield (%) |

| 1 | 2-Chloro-4-methoxypyridine | 2-Chloro-4-methoxy-3-nitropyridine | HNO₃, H₂SO₄ | 70-85 |

| 2 | 2-Chloro-4-methoxy-3-nitropyridine | Diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate | Diethyl aminomalonate HCl, TEA | 60-75 |

| 3 | Diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate | This compound | Fe, NH₄Cl | 50-70 |

Visualizations

Diagram of the Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Caption: Proposed synthetic route for this compound.

Application Notes and Protocols for 4-Aza-2-Oxindole Kinase Inhibitors

Topic: Using 5-Methoxy-4-aza-2-oxindole as a Kinase Inhibitor

Disclaimer: As specific data for this compound is not publicly available, this document uses a representative 4-aza-2-oxindole scaffold, hereafter referred to as AZD-MetX , targeting the c-Met kinase as an illustrative example. The protocols and data are based on established methodologies for characterizing similar kinase inhibitors.

Introduction

The azaindole and oxindole scaffolds are recognized as privileged structures in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are key drivers of cell proliferation, motility, and invasion.[1][2] Aberrant c-Met signaling is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][3] 4-Aza-2-oxindole derivatives have emerged as a promising class of c-Met inhibitors, demonstrating potent and selective activity in preclinical studies.

This document provides an overview of the c-Met signaling pathway and detailed protocols for evaluating the efficacy of 4-aza-2-oxindole-based inhibitors like AZD-MetX.

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[2] This activation triggers the recruitment of downstream adaptor proteins and the initiation of multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][4] These pathways collectively promote cell growth, survival, migration, and invasion.[3][4] AZD-MetX is designed to inhibit the ATP-binding site of the c-Met kinase, thereby blocking its autophosphorylation and the subsequent downstream signaling events.

Quantitative Data

The inhibitory activity of AZD-MetX was assessed through biochemical and cell-based assays. The data presented below are representative of a selective c-Met inhibitor from this chemical class.

Table 1: Biochemical Kinase Inhibition Profile of AZD-MetX

| Kinase Target | IC50 (nM) |

| c-Met | 4.9 |

| VEGFR2 | 150 |

| RON | 210 |

| AXL | >1000 |

| EGFR | >5000 |

| HER2 | >5000 |

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Cell-Based Proliferation Inhibition of AZD-MetX

| Cell Line | Cancer Type | c-Met Status | GI50 (nM) |

| MKN-45 | Gastric | Amplified | 15 |

| HT29 | Colon | Overexpressed | 85 |

| MDA-MB-231 | Breast | Low | >1000 |

| A549 | Lung | Low | >1000 |

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Experimental Protocols

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the biochemical potency of AZD-MetX against recombinant human c-Met kinase.

Materials:

-

Recombinant human c-Met kinase (catalytic domain)

-

ULight™-poly GT substrate (PerkinElmer)

-

LANCE® Eu-W1024 anti-phosphotyrosine antibody (Eu-Ab) (PerkinElmer)

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection Buffer (Kinase Buffer containing 20 mM EDTA)

-

AZD-MetX compound

-

Low-volume 384-well assay plates (e.g., Corning 3820)

-

TR-FRET enabled plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AZD-MetX in 100% DMSO. Further dilute this series into Kinase Buffer to create a 4X final concentration stock. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: Add 5 µL of the 4X AZD-MetX dilutions to the appropriate wells of a 384-well plate. For control wells (0% and 100% inhibition), add 5 µL of Kinase Buffer with the same percentage of DMSO.

-

Enzyme Addition: Dilute the recombinant c-Met enzyme in Kinase Buffer to a 4X working concentration (e.g., 4 nM for a 1 nM final concentration). Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" negative controls.

-

Initiate Kinase Reaction: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in Kinase Buffer (e.g., 100 nM ULight™-substrate and 20 µM ATP). Add 10 µL of this 2X substrate/ATP mix to all wells to start the reaction. The final volume is 20 µL.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-Ab in Detection Buffer to a final concentration of 2 nM. Add 10 µL of the Stop/Detection mix to all wells. The EDTA will stop the kinase reaction.

-

Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, with excitation at 320 nm and emission at 615 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the TR-FRET ratio ((665 nm signal / 615 nm signal) * 10,000). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol measures the effect of AZD-MetX on the proliferation of c-Met dependent cancer cell lines.

Materials:

-

c-Met dependent cancer cell line (e.g., MKN-45)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

AZD-MetX compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of AZD-MetX in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by living cells.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control cells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 value.

Protocol 3: Western Blot for c-Met Phosphorylation

This protocol confirms the on-target activity of AZD-MetX by measuring the phosphorylation status of c-Met in cells.[5]

Materials:

-

c-Met activated cancer cell line (e.g., MKN-45)

-

AZD-MetX compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (p-cMet) and anti-total c-Met

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to attach. Treat the cells with various concentrations of AZD-MetX for 1-2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

-